molecular formula C23H25N7O B12495766 N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12495766
M. Wt: 415.5 g/mol
InChI Key: VSZBNWQABZFXBX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclocondensation reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Substitution with the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: The parent compound with a simpler structure.

    4-aminopyrazolo[3,4-d]pyrimidine: A derivative with an amino group that may exhibit different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring, which may have unique properties and applications.

The uniqueness of N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C23H25N7O/c1-28-21-20(16-24-28)22(27-23(26-21)25-17-8-10-19(31-2)11-9-17)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)

InChI Key

VSZBNWQABZFXBX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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